molecular formula C20H28N6O6S B562503 rac 4-Hydroxydebrisoquine Hemisulfate CAS No. 62580-84-1

rac 4-Hydroxydebrisoquine Hemisulfate

Cat. No. B562503
CAS RN: 62580-84-1
M. Wt: 480.54
InChI Key: AETJLQVZNVTWPH-UHFFFAOYSA-N
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Patent
US04028363

Procedure details

A solution of 1.3 g. of S-methyl-isothiourea sulfate in 5 ml. of water at about 20° C. was added to 1.2 g. of 4-hydroxy-1,2,3,4-tetrahydroisoquinoline. The resulting mixture was maintained at about 25°-30° C. with occasional shaking. After a short time, methyl-mercaptan began to escape and, upon standing for 1-2 days, crystals formed. The crystals were removed by filtration and rinsed with ice-cold water and with ether. Recrystallization from water yielded 2-amidino-4-hydroxy-1,2,3,4-tetrahydroisoquinoline sulfate, having a melting point of 264°-266° C. (uncorrected).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]([OH:5])([OH:4])(=[O:3])=[O:2].CS[C:8](=[NH:10])[NH2:9].[OH:11][CH:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:15][NH:14][CH2:13]1.CS>O>[S:1]([OH:5])([OH:4])(=[O:3])=[O:2].[C:8]([N:14]1[CH2:13][CH:12]([OH:11])[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:15]1)(=[NH:9])[NH2:10] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)O.CSC(N)=N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CNCC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was maintained at about 25°-30° C. with occasional shaking
CUSTOM
Type
CUSTOM
Details
crystals formed
CUSTOM
Type
CUSTOM
Details
The crystals were removed by filtration
WASH
Type
WASH
Details
rinsed with ice-cold water and with ether
CUSTOM
Type
CUSTOM
Details
Recrystallization from water

Outcomes

Product
Details
Reaction Time
1.5 (± 0.5) d
Name
Type
product
Smiles
S(=O)(=O)(O)O.C(N)(=N)N1CC2=CC=CC=C2C(C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.